(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid
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Overview
Description
(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable compound for synthetic chemists.
Biology
In biological research, thiadiazole derivatives are often investigated for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and is therefore of interest in drug discovery and development.
Medicine
In medicine, compounds with thiadiazole moieties are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor agonists or antagonists, and other pharmacologically active agents. Research into this compound could reveal its potential as a therapeutic agent.
Industry
In industry, such compounds may be used in the development of new materials, agrochemicals, and other industrial applications. Their diverse chemical properties make them suitable for various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid typically involves the formation of the thiadiazole ring followed by the introduction of the ethoxyimino and amino groups. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be used to form the thiadiazole ring.
Functional Group Introduction:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to facilitate the synthesis on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may produce various substituted thiadiazole compounds.
Mechanism of Action
The mechanism of action of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Interaction: It may interact with cellular receptors, modulating their activity and triggering specific cellular responses.
Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives with different substituents. Examples include:
2-Amino-1,3,4-thiadiazole: A simpler thiadiazole derivative with known biological activities.
5-Methyl-1,2,4-thiadiazole-3-carboxylic acid:
Uniqueness
(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its ethoxyimino group, in particular, may influence its reactivity and interactions with biological targets.
Properties
CAS No. |
75028-24-9 |
---|---|
Molecular Formula |
C6H8N4O3S |
Molecular Weight |
216.22 g/mol |
IUPAC Name |
(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid |
InChI |
InChI=1S/C6H8N4O3S/c1-2-13-9-3(5(11)12)4-8-6(7)14-10-4/h2H2,1H3,(H,11,12)(H2,7,8,10)/b9-3+ |
InChI Key |
UFTDZEXQFNFPFR-YCRREMRBSA-N |
Isomeric SMILES |
CCO/N=C(\C1=NSC(=N1)N)/C(=O)O |
SMILES |
CCON=C(C1=NSC(=N1)N)C(=O)O |
Canonical SMILES |
CCON=C(C1=NSC(=N1)N)C(=O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid in pharmaceutical chemistry?
A1: (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid serves as a crucial building block in the multi-step synthesis of ceftaroline fosamil. [] This highlights its importance in medicinal chemistry as a precursor to a clinically relevant antibiotic.
Q2: Have there been studies focusing on improving the synthesis of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid?
A2: Yes, researchers have investigated improved synthetic routes for (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid. [, ] These studies aim to optimize the production process, potentially leading to higher yields, reduced costs, and minimized environmental impact.
Q3: Where can I find graphical representations of the synthetic routes for this compound?
A3: A paper titled "Graphical Synthetic Routes of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid" provides a visual overview of different synthetic approaches. [] This resource can be valuable for researchers seeking to understand and potentially adapt these methods.
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